4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride
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Overview
Description
4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O2. It is commonly used in organic synthesis and has various applications in scientific research and industry. The compound is known for its stability and solubility in water, making it a valuable reagent in chemical reactions.
Preparation Methods
The synthesis of 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride involves several steps. One common method includes the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperazine in the presence of an acid binding agent and a solvent. . This method is efficient, cost-effective, and environmentally friendly, with a high yield and purity of the final product.
Chemical Reactions Analysis
4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include solvents like methanol or water, and reaction temperatures ranging from room temperature to slightly elevated temperatures. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a reagent in biochemical assays.
Medicine: It is involved in the development of drugs and therapeutic agents, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride can be compared with other similar compounds, such as:
4-(Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride: This compound has a similar structure but with a methyl group on the piperazine ring, which can affect its reactivity and binding properties.
4-(Piperazin-1-yl)benzoic acid: Lacks the methyl group on the benzoic acid moiety, resulting in different chemical and biological properties.
4-(Piperazin-1-ylmethyl)benzoic acid: The non-dihydrochloride form, which may have different solubility and stability characteristics.
These comparisons highlight the unique features of this compound, such as its enhanced solubility and stability due to the dihydrochloride form.
Properties
IUPAC Name |
4-(piperazin-1-ylmethyl)benzoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2,(H,15,16);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYMSLWMAMSCLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)C(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86620-70-4 |
Source
|
Record name | 4-(Piperazin-1-ylmethyl)benzoesäure dihydrochlorid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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